![molecular formula C18H15ClF3NO4 B2837289 ({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate CAS No. 1794785-93-5](/img/structure/B2837289.png)

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

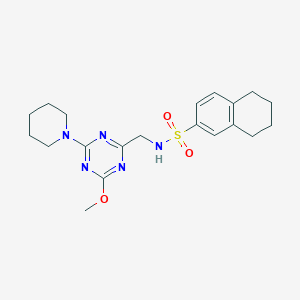

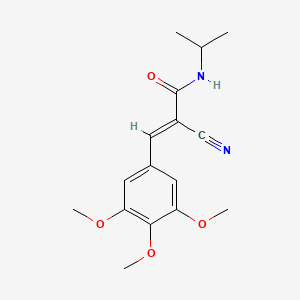

The compound appears to contain several functional groups including a trifluoromethyl group, a carbamoyl group, a methoxy group, and a chloro group. These groups are attached to phenyl rings and a benzoate ester .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The trifluoromethyl group would add electron-withdrawing character, while the methoxy group would add electron-donating character .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, the trifluoromethyl group could participate in nucleophilic aromatic substitution reactions . The carbamoyl group could undergo hydrolysis to form an amine and a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and reactivity .Scientific Research Applications

Environmental Monitoring and Risk Assessment

Environmental Phenols Detection in Human Milk

A study developed a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of environmental phenols in human milk, including parabens and triclosan, which are chemically related to the compound . This method's sensitivity and ability to detect such compounds in biological samples highlight the potential for environmental monitoring and understanding human exposure to various chemical agents (Ye et al., 2008).

Herbicide Activation and Plant Protection

Activation of Herbicides by Light

Research into the activation of substituted diphenylether herbicides, which share structural similarities with the mentioned compound, has shown that light and the removal of carotenoids can influence herbicide effectiveness. This understanding could inform the development of more efficient herbicides and plant protection strategies (Devlin et al., 1983).

Pharmaceutical and Biomedical Analysis

Chiral Separation of Nonsteroidal Anti-inflammatory Drugs

A study on the separation of enantiomers of 2-arylpropionic acids, a class of nonsteroidal anti-inflammatory drugs, as their benzylamide derivatives on a chiral stationary phase, illustrates the compound's potential relevance in pharmaceutical analysis. This research is crucial for understanding drug activity and safety, as different enantiomers can have different biological effects (van Overbeke et al., 1994).

Advanced Wastewater Treatment

Fate and Risk Assessment of Parabens

A study on the occurrence, fate, and risk assessment of parabens and their chlorinated derivatives in advanced wastewater treatment plants highlights the environmental impact and degradation pathways of similar compounds. Understanding the biodegradation and removal efficiency of such compounds is essential for environmental safety and water quality management (Li et al., 2015).

Organic Synthesis and Chemical Biology

Synthesis of Novel Organic Compounds

Research into the synthesis of novel organic compounds, including triazoles and quinolines, demonstrates the broad utility of complex organic syntheses in developing new materials and potential therapeutic agents. These studies provide a foundation for exploring the chemical reactivity and potential applications of complex compounds like the one (Pokhodylo et al., 2019).

Future Directions

Properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-chloro-2-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClF3NO4/c1-26-15-7-6-12(19)8-13(15)17(25)27-10-16(24)23-9-11-4-2-3-5-14(11)18(20,21)22/h2-8H,9-10H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWKHBVKDVLURW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2837209.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2837211.png)

![N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B2837212.png)

![2-(2-(4-(3-(4-cyclohexylphenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B2837215.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide](/img/structure/B2837223.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide](/img/structure/B2837227.png)